![molecular formula C23H24ClN7O2 B2567759 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1171680-64-0](/img/structure/B2567759.png)
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN7O2 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, similar in structural motifs to the compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as determined by in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the impact of hydrogen bonding on self-assembly processes within these complexes, suggesting potential applications in the design of new antioxidant agents and materials science (Chkirate et al., 2019).
Novel Potential Antipsychotic Agents
The synthesis and pharmacological evaluation of related pyrazole compounds have identified potential antipsychotic agents. These compounds demonstrate an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating a non-dopaminergic mechanism of action. Such findings suggest the potential for developing new antipsychotic medications with fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).
Antimicrobial Activities
Research on pyrazole derivatives incorporating tetrahydrobenzothiophene moieties has revealed compounds with promising antimicrobial activities. These findings underscore the potential of pyrazole-acetamide derivatives in the development of new antimicrobial agents, which could address the growing issue of antibiotic resistance (Gouda et al., 2010).
Corrosion Inhibition
Pyrazole derivatives have also been studied for their corrosion inhibition properties on mild steel, which is crucial for industrial applications, especially in acidic environments typical of pickling processes. This research highlights the potential of such compounds in developing more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).
properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O2/c1-4-26-22-19(23-28-21(30-33-23)16-8-6-5-7-13(16)2)20(25)31(29-22)12-18(32)27-15-10-9-14(3)17(24)11-15/h5-11H,4,12,25H2,1-3H3,(H,26,29)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUUOUJYEJEEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.